Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate
Descripción
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core partially saturated with hydrogenation. The tert-butyl carboxylate group at position 5 enhances steric bulk and stability, while the trans-dimethyl substituents at positions 3A and 7 influence stereoelectronic properties. This compound is a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targets, due to its rigid scaffold and modifiable functional groups .
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl (3aR,7aR)-3a,7-dimethyl-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(5)8-15-6-11(10)14/h10-11,15H,6-9H2,1-5H3/t10?,11-,14-/m1/s1 |
Clave InChI |
BOXTURISEKWPIK-MDLDFJCZSA-N |
SMILES isomérico |
CC1CN(C[C@@]2([C@@H]1CNC2)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CC2(C1CNC2)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Métodos De Preparación
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate generally involves multi-step sequences including:
- Construction of the bicyclic pyrrolo[3,4-C]pyridine core
- Introduction of methyl groups at the 3A and 7 positions with control over stereochemistry
- Installation of the tert-butyl ester functionality via esterification or protection strategies
- Optimization of reaction conditions to favor the trans isomer
These steps require careful reagent selection and reaction condition optimization to achieve desirable yields and stereochemical purity.
Key Synthetic Steps and Reagents
Formation of the Bicyclic Core
- Starting from commercially available cyclic amines or diketones, the bicyclic hexahydropyrrolo[3,4-C]pyridine scaffold is constructed via cyclization reactions.
- Reduction of diones with lithium aluminum hydride (LiAlH_4) followed by N-Boc protection is a common approach to generate intermediates suitable for further elaboration.
Installation of the tert-Butyl Ester Group
- The tert-butyl ester is typically introduced by esterification of the corresponding carboxylic acid intermediate using tert-butanol and acid catalysts or by Boc-protection of amine intermediates.
- Boc (tert-butoxycarbonyl) protection is often used to protect amine groups during synthesis and can be removed under acidic conditions when needed.
Representative Synthetic Route (Summary)
Detailed Reaction Conditions and Notes
Palladium-Catalyzed Amination:
Utilizes Pd(OAc)_2 with BINAP ligand and sodium tert-butoxide (NaOt-Bu) in toluene at 110 °C for 16 hours to couple aryl halides with bicyclic amine intermediates. This step is crucial for introducing aryl substituents and enhancing molecular complexity.Boc-Deprotection:
Acidic conditions using 2.0 M HCl in diethyl ether at room temperature efficiently remove Boc groups without affecting sensitive functionalities.Saponification:
Lithium hydroxide monohydrate (LiOH·H_2O) in aqueous tetrahydrofuran (THF) at mild temperatures hydrolyzes methyl esters to carboxylic acids, which can be subsequently converted to tert-butyl esters or other derivatives.Stereochemical Control:
The trans configuration is favored by judicious choice of hydrogenation conditions and chiral catalysts, as well as by controlling the order of functional group transformations to avoid epimerization.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Stereochemistry Impact | Preparation Complexity | Reference |
|---|---|---|---|---|
| Tert-butyl cis-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate | Cis configuration at 3A and 7 | Different biological activity | Similar synthetic route, stereochemical inversion needed | |
| 1-Methylpyrrolidine | Simple pyrrolidine ring | No additional functional groups | Straightforward alkylation | |
| N,N-Dimethylpyrrolidinone | Contains carbonyl group | Solvent properties, less stereochemical complexity | Commercially available, simpler synthesis |
This comparison highlights how subtle stereochemical and functional group variations influence synthetic approaches and biological properties.
Summary of Research Findings and Recommendations
- The synthesis of tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate is best approached via a multi-step route involving reduction, Boc protection, oxidative cleavage, Dieckmann condensation, palladium-catalyzed amination, and esterification steps.
- Palladium-catalyzed cross-coupling and amination reactions are key to constructing the bicyclic framework with desired substitution patterns.
- Control over stereochemistry is critical and can be achieved by selective hydrogenation and protecting group strategies.
- Acidic Boc-deprotection and mild saponification conditions preserve the integrity of the bicyclic core and functional groups.
- Optimization of reaction conditions, especially temperature and catalyst loading, is necessary to maximize yield and stereochemical purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes structurally related pyrrolopyridine derivatives, highlighting key differences in substituents, ring saturation, and stereochemistry:
Physicochemical and Spectral Properties
- Target Compound : Predicted molecular weight ~265.3 g/mol (C₁₅H₂₄N₂O₂). Trans-dimethyl groups likely increase lipophilicity (clogP ~2.5).
- Compound : MS [M+H]⁺ at 358.5; ¹H-NMR shows benzotriazole aromatic signals (δ 7.59–8.03) and tert-butyl singlet (δ 1.49).
- Compound : 98.5% HPLC purity; ¹H-NMR (CDCl₃) confirms tert-butyl and pyrrolopyridine protons.
- Compound : Molecular formula C₁₁H₁₈N₂O₃; oxo group may enhance hydrogen-bonding capacity.
Stereochemical and Functional Group Impact
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl trans-3A,7-dimethyl-pyrrolo[3,4-C]pyridine derivatives?
Synthesis typically involves multi-step protocols, such as coupling reactions with boronic acids or Pd-catalyzed cross-coupling. For example, a Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid under reflux (105°C in toluene/EtOH with K₂CO₃) is effective for introducing aryl groups . Subsequent steps may include oxidation (e.g., MnO₂ in THF) or hydrolysis (KOH in EtOH at 80°C). Optimize yields by controlling reaction time and inert atmosphere.
Q. What safety precautions are critical when handling this compound?
Follow hazard codes P210 (avoid heat/sparks), P201 (obtain specialized handling instructions), and P202 (read safety protocols before use). Use fume hoods, wear PPE, and store at room temperature in airtight containers . Immediate first aid measures include consulting a physician and providing SDS sheets during emergencies .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
X-ray crystallography (e.g., Cu-Kα radiation) resolves stereochemistry and confirms trans-configuration . Complementary techniques include:
- NMR : Analyze tert-butyl protons (δ ~1.2-1.4 ppm) and pyrrolidine/pyridine ring protons (δ 2.5-4.5 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., 316.39 g/mol for analogs) via high-resolution ESI-MS .
- SMILES/InChI : Use canonical identifiers (e.g.,
CC(C)(C)OC(=O)N1CC2CCN[C@H]2C1) for computational validation .
Advanced Research Questions
Q. How can computational methods improve reaction design for pyrrolo[3,4-C]pyridine derivatives?
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict transition states and intermediates. The ICReDD framework combines experimental data with computational modeling to optimize conditions (e.g., solvent polarity, catalyst choice) and reduce trial-and-error inefficiencies . For example, simulate energy barriers for cyclization steps to prioritize viable synthetic routes.
Q. What strategies address contradictions in reported synthetic yields or stereochemical outcomes?
Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use chiral HPLC or VCD spectroscopy to verify enantiopurity discrepancies. Cross-validate with computational models (e.g., molecular docking for steric effects) to identify overlooked variables like trace impurities or kinetic vs. thermodynamic control .
Q. How can structure-activity relationship (SAR) studies be designed for pyrrolo[3,4-C]pyridine-based inhibitors?
- Core modifications : Introduce substituents at the 3A or 7 positions (e.g., methyl, benzyl) to assess steric/electronic effects on target binding .
- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., IC₅₀ measurements) and molecular dynamics simulations to map binding pockets.
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions .
Q. What are the challenges in scaling up lab-scale synthesis while maintaining stereochemical integrity?
Key issues include:
- Reactor design : Optimize mixing efficiency for exothermic steps (e.g., Grignard reactions).
- Purification : Use centrifugal partition chromatography (CPC) for diastereomer separation.
- Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
